2-Fluorophenyl cyclopentyl ketone

Description

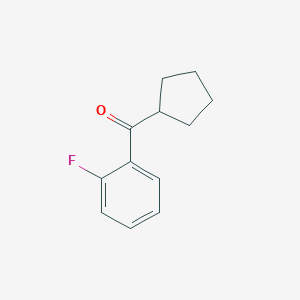

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVZOQLBNNRMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548979 | |

| Record name | Cyclopentyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111982-45-7 | |

| Record name | Cyclopentyl(2-fluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorophenyl cyclopentyl ketone (CAS 111982-45-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Fluorophenyl cyclopentyl ketone, a key intermediate in the synthesis of novel pharmaceutical compounds. This document outlines its chemical and physical properties, detailed synthetic protocols, and its pivotal role in the development of arylcyclohexylamine derivatives.

Core Compound Properties

This compound, also known as (2-fluorophenyl)(cyclopentyl)methanone, is a synthetic ketone that serves as a crucial building block in medicinal chemistry. Its chemical structure, featuring a cyclopentyl ring and a 2-fluorophenyl group attached to a carbonyl moiety, makes it a valuable precursor for various target molecules.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 111982-45-7 | [1] |

| Molecular Formula | C₁₂H₁₃FO | [2][3] |

| Molecular Weight | 192.23 g/mol | [3] |

| Boiling Point | 275.8°C at 760 mmHg | [3] |

| Density | 1.131 g/cm³ | [3] |

| Flash Point | 110.9°C | [3] |

| Refractive Index | 1.532 | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage Temperature | Room Temperature (sealed in dry conditions) | [3] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through a Grignard reaction. This method involves the nucleophilic addition of a cyclopentylmagnesium halide to 2-fluorobenzonitrile (B118710).

General Experimental Protocol for Grignard Reaction Synthesis

This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

-

2-Fluorobenzonitrile

-

Cyclopentylmagnesium bromide (or prepared in situ from bromocyclopentane (B41573) and magnesium turnings)

-

Anhydrous Tetrahydrofuran (THF)

-

Copper(I) bromide (CuBr)

-

5% Sulfuric acid solution

-

Diethyl ether

-

Anhydrous Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

To a solution of 2-fluorobenzonitrile (5.0 g, 41.01 mmol) in 80 mL of anhydrous THF, add Copper(I) bromide (0.100 g) under an inert argon atmosphere.

-

To this mixture, add a 2M solution of cyclopentylmagnesium bromide in THF (20.51 mL, 41.01 mmol) dropwise at 60°C.

-

Stir the reaction mixture at 60°C for 15 hours.

-

After the reaction is complete, cool the mixture to 0°C in an ice bath.

-

Quench the reaction by slowly adding 5% sulfuric acid solution and continue stirring for an additional 15 hours.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield this compound.[1]

Expected Yield: Approximately 40%.[1]

Role in Pharmaceutical Synthesis: Precursor to Fluoroketamine

This compound is a well-documented precursor in the multi-step synthesis of Fluoroketamine (2-(2-fluorophenyl)-2-(methylamino)cyclohexanone), a ketamine analog.[4][5] The synthetic pathway involves the transformation of the cyclopentyl ketone into a cyclohexanone (B45756) derivative.

The overall synthetic scheme is as follows:

-

Grignard Reaction: Synthesis of this compound from 2-fluorobenzonitrile.

-

α-Bromination: Introduction of a bromine atom at the alpha position to the carbonyl group.

-

Reaction with Methylamine: Formation of an α-hydroxy imine intermediate.

-

Thermal Rearrangement: Ring expansion of the cyclopentyl group to a cyclohexyl group to yield Fluoroketamine.[4][5]

Analytical Data

Mass Spectrometry

The mass spectrum (Electron Spray) of this compound shows a peak at m/z = 192.15, corresponding to the protonated molecule [M+H]⁺.[1]

Table 2: Mass Spectrometry Data

| Ion | m/z |

| [M+H]⁺ | 192.15 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Disclaimer: The following NMR data are predicted by computational models and have not been experimentally verified. They should be used for reference purposes only.

Table 3: Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 7.60 - 7.50 | m | 1H, Aromatic CH |

| 7.45 - 7.35 | m | 1H, Aromatic CH |

| 7.20 - 7.10 | m | 2H, Aromatic CH |

| 3.70 - 3.60 | p | 1H, CH-C=O |

| 1.95 - 1.60 | m | 8H, Cyclopentyl CH₂ |

Table 4: Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 202.0 | C=O |

| 161.0 (d, J ≈ 250 Hz) | C-F |

| 132.5 | Aromatic CH |

| 130.0 | Aromatic CH |

| 128.0 | Aromatic C |

| 124.5 | Aromatic CH |

| 116.0 (d, J ≈ 22 Hz) | Aromatic CH |

| 50.0 | CH-C=O |

| 30.0 | Cyclopentyl CH₂ |

| 26.5 | Cyclopentyl CH₂ |

Safety and Handling

According to the Safety Data Sheet (SDS), this compound is for industrial use only.[4] While specific hazard classifications are not fully detailed, it is recommended to handle the compound with standard laboratory safety precautions. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. In case of contact with eyes or skin, rinse immediately with plenty of water.

Visualizations

Synthetic Pathway to Fluoroketamine

Caption: Synthetic pathway from 2-Fluorobenzonitrile to Fluoroketamine.

Experimental Workflow for Synthesis

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. This compound | 111982-45-7 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lookchem.com [lookchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - Synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone as a New Ketamine Derivative - Taylor & Francis Group - Figshare [tandf.figshare.com]

Technical Guide: Physical Properties of 2-Fluorophenyl Cyclopentyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenyl cyclopentyl ketone is a chemical intermediate with the molecular formula C₁₂H₁₃FO.[1] It is primarily recognized as a precursor in the synthesis of various pharmaceutical compounds, including fluoroketamine.[2][3][4] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for its synthesis, and a logical workflow diagram.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthetic chemistry, and for analytical purposes. The available data is summarized in the table below.

| Property | Value | Units | Notes |

| Molecular Formula | C₁₂H₁₃FO | [1][2] | |

| Molecular Weight | 192.23 | g/mol | [4] |

| Appearance | White crystalline solid | [1] | |

| Boiling Point | 275.8 | °C | at 760 mmHg[1][5] |

| Density | 1.131 | g/cm³ | [1] |

| Refractive Index | 1.532 | [1] | |

| Solubility | Slightly soluble in Chloroform and Methanol. Soluble in Methyl Acetate (B1210297) (20 mg/ml). | [1][2] | |

| Storage Temperature | Room Temperature, sealed in dry conditions. | °C | [1][6] |

| Purity | ≥98% | As an analytical reference standard[2] | |

| Flash Point | 110.9 | °C | [1] |

| Vapor Pressure | 0.00498 | mmHg | at 25°C[1] |

Experimental Protocols

A key application of this compound is as a starting material in multi-step syntheses. The following protocol details its preparation from 2-fluorobenzonitrile (B118710).

Synthesis of this compound

This protocol is based on the reaction of a Grignard reagent with a nitrile.[3][7]

Materials:

-

2-fluorobenzonitrile

-

Cyclopentylmagnesium bromide (2 M solution in THF)

-

Copper(I) bromide (CuBr)

-

Anhydrous Tetrahydrofuran (THF)

-

5% Sulfuric acid solution

-

Ether

-

Anhydrous Magnesium sulfate (B86663) (MgSO₄)

-

Ethyl acetate

Procedure:

-

To a reaction vessel containing 80 mL of anhydrous THF, add 2-fluorobenzonitrile (5.0 g, 41.01 mmol).

-

Add cyclopentylmagnesium bromide (20.51 mL of a 2 M solution in THF, 41.01 mmol) and a catalytic amount of CuBr (0.100 g) to the reaction mixture.

-

The reaction is conducted under an inert argon atmosphere at 60 °C with continuous stirring for 15 hours.

-

Upon completion, the reaction mixture is cooled to 0 °C.

-

A 5% solution of sulfuric acid is added to the cooled mixture, and it is stirred for an additional 15 hours.

-

The resulting mixture is extracted three times with ether.

-

The combined organic layers are dried over anhydrous MgSO₄.

-

The solvent is removed under reduced pressure (concentrated).

-

The remaining residue is purified by column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield the final product, this compound.

Expected Yield: Approximately 40% (3.085 g).[3]

Confirmation: The product can be confirmed by mass spectrometry, with an expected m/z of 192.15 (M+1)⁺.[3]

Diagrams

Synthesis Workflow of this compound

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Logical Relationship of Physical Properties

This diagram shows the interconnectedness of the fundamental physical properties of the compound.

Caption: Interrelation of physical properties.

References

- 1. Cas 111982-45-7,this compound | lookchem [lookchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | 111982-45-7 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound [myskinrecipes.com]

- 6. 111982-45-7|this compound|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Fluorophenyl Cyclopentyl Ketone

This technical guide provides a comprehensive overview of 2-Fluorophenyl cyclopentyl ketone, a key precursor in the synthesis of novel psychoactive substances. Designed for researchers, scientists, and drug development professionals, this document details its molecular structure, physicochemical properties, and synthesis protocols.

Molecular and Physicochemical Properties

This compound, with the CAS number 111982-45-7, is an analytical reference standard and a crucial intermediate in the synthesis of fluoroketamine.[1][2][3][4][5] Its molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃FO | [1][2][3][6] |

| Molecular Weight | 192.23 g/mol | [1][3][6] |

| Synonyms | Methanone, cyclopentyl(2-fluorophenyl)-; Cyclopentyl-(2-Fluorophenyl)methanone; Cyclopentyl 2-Fluorophenyl Ketone | [2][6] |

| Boiling Point | 275.8°C at 760 mmHg | [6] |

| Flash Point | 110.9°C | [6] |

| Density | 1.131 g/cm³ | [6] |

| Refractive Index | 1.532 | [6] |

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

Molecular Structure

The structure of this compound features a cyclopentyl group linked to a 2-fluorinated phenyl ring via a ketone bridge. This structure is a valuable scaffold for developing ligands for monoamine transporters.

Caption: 2D representation of the this compound molecule.

Synthesis Protocol

The primary application of this compound is as a precursor in the synthesis of fluoroketamine, a derivative of ketamine.[1][3][7] The general synthesis involves a Grignard reaction between 2-fluorobenzonitrile (B118710) and cyclopentylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

A general procedure for the synthesis of this compound involves the reaction of 2-fluorobenzonitrile with cyclopentylmagnesium bromide.[4][8][9] In a typical setup, 2-fluorobenzonitrile is added to a solution of cyclopentylmagnesium bromide in tetrahydrofuran (B95107) (THF) containing a catalytic amount of copper(I) bromide under an argon atmosphere at 60°C. The reaction mixture is stirred for approximately 15 hours.[4]

Upon completion, the reaction is cooled to 0°C and quenched with a 5% sulfuric acid solution, followed by continued stirring for another 15 hours. The product is then extracted with ether. The combined organic layers are dried over anhydrous magnesium sulfate, concentrated, and purified by column chromatography to yield the final product.[4]

The following diagram illustrates the synthesis workflow.

Caption: The synthetic pathway for this compound.

Application in Drug Development

This compound serves as a key intermediate in the multi-step synthesis of fluoroketamine.[7][8][9] This process typically involves the bromination of this compound to form α-bromocyclopentyl-(2-fluorophenyl)-ketone.[8][9] This intermediate then reacts with methylamine, followed by a thermal rearrangement to expand the five-membered ring into a cyclohexylketone, ultimately yielding fluoroketamine.[8][9] The development of ketamine derivatives like fluoroketamine is of significant interest in pharmacological research due to their potential as central nervous system agents.[7] Preliminary studies on animal models have suggested that fluoroketamine may have advantages over ketamine in terms of effective dosage and recovery time.[8][9]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | 111982-45-7 [chemicalbook.com]

- 5. glpbio.cn [glpbio.cn]

- 6. Cas 111982-45-7,this compound | lookchem [lookchem.com]

- 7. This compound | High Purity [benchchem.com]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 2-Fluorophenyl cyclopentyl ketone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative solubility data for 2-Fluorophenyl cyclopentyl ketone is limited. This guide provides the available information and presents generalized, standard experimental protocols for determining the solubility of similar ketone compounds. The methodologies described are intended to serve as a comprehensive blueprint for researchers to generate their own precise solubility data.

Introduction

This compound, with the molecular formula C₁₂H₁₃FO, is a chemical intermediate utilized in the synthesis of various pharmaceutical compounds.[1][2][3] Understanding its solubility in different organic solvents is a critical parameter for process development, formulation, and purification in the pharmaceutical and chemical industries.[4] Solubility data informs solvent selection for synthesis, extraction, and crystallization, directly impacting reaction kinetics, yield, and purity. This document summarizes the known solubility characteristics of this compound and provides detailed experimental protocols for its quantitative determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₃FO | [2][3] |

| Molecular Weight | 192.23 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Boiling Point | 275.8°C at 760 mmHg | [2] |

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in the literature. The available data is summarized in the table below.

| Solvent | Solubility | Remarks |

| Methyl Acetate | 20 mg/mL | [3] |

| Chloroform | Slightly Soluble | [2] |

| Methanol | Slightly Soluble | [2] |

Experimental Protocol for Solubility Determination

The following section details a standardized experimental protocol for determining the solubility of a compound such as this compound. The isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique for generating accurate solubility data.[5][6]

Principle

The isothermal saturation method involves creating a saturated solution of the solute (this compound) in a specific solvent by agitating an excess amount of the solid compound in the solvent at a constant temperature until equilibrium is reached.[7][8] The concentration of the solute in the saturated solution is then determined, which represents its solubility at that temperature.[9]

Materials and Apparatus

-

This compound (≥98% purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dishes or pre-weighed vials

-

Drying oven

Experimental Procedure

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.[5]

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials at a constant speed for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. The time to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points until the concentration remains constant.[5]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To avoid drawing any solid particles, immediately filter the solution through a syringe filter into a pre-weighed evaporating dish or vial.[10]

-

Solvent Evaporation: Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under reduced pressure.

-

Gravimetric Analysis: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on the analytical balance. Repeat the drying and weighing process until a constant mass is obtained.[9][11]

-

Calculation: The solubility (S) in g/100 mL can be calculated using the following formula:

S = [(Mass of dish + solute) - (Mass of empty dish)] / (Volume of sample collected) * 100

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for solubility determination and the relationships between key experimental parameters.

Caption: Experimental workflow for solubility determination.

References

- 1. This compound | 111982-45-7 [chemicalbook.com]

- 2. Cas 111982-45-7,this compound | lookchem [lookchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmajournal.net [pharmajournal.net]

synthesis of 2-Fluorophenyl cyclopentyl ketone from 2-fluorobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Fluorophenyl cyclopentyl ketone from 2-fluorobenzonitrile (B118710), a key precursor in the development of novel pharmaceutical compounds.[1][2][3][4] This document provides a comprehensive overview of the synthetic route, detailed experimental protocols, and relevant chemical data.

Synthetic Pathway Overview

The synthesis of this compound from 2-fluorobenzonitrile is primarily achieved through a Grignard reaction.[5][6] This well-established method involves the nucleophilic addition of a cyclopentyl Grignard reagent, typically cyclopentylmagnesium bromide, to the electrophilic carbon of the nitrile group in 2-fluorobenzonitrile.[6][7] The resulting imine-magnesium complex is then hydrolyzed in a subsequent step to yield the desired ketone.[7][8]

The overall reaction scheme can be summarized as follows:

Step 1: Grignard Reagent Addition 2-fluorobenzonitrile reacts with cyclopentylmagnesium bromide. The nucleophilic carbon of the Grignard reagent attacks the nitrile carbon, forming an intermediate imine-magnesium complex.[6]

Step 2: Hydrolysis The intermediate complex is treated with an aqueous acid, such as sulfuric acid, to hydrolyze the imine, yielding this compound.[1][7][8]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Molecular Formula | C12H13FO | [4] |

| Molecular Weight | 192.2 g/mol | [4] |

| Yield | 40% | [1] |

| Purity | ≥98% | [4] |

| CAS Number | 111982-45-7 | [4] |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound based on established literature procedures.[1][5]

Materials:

-

2-fluorobenzonitrile

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe2) or Copper(I) bromide (CuBr)

-

Sulfuric acid (H2SO4), 5% or 15% solution

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO4)

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography

Procedure:

Part A: Preparation of Cyclopentylmagnesium Bromide (Grignard Reagent)

-

A three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (argon or nitrogen).

-

Magnesium turnings are added to the flask.

-

A solution of bromocyclopentane in anhydrous THF is prepared. A small amount of this solution is added to the magnesium turnings to initiate the reaction.

-

Once the reaction begins (indicated by boiling of the solvent), the remaining bromocyclopentane solution is added dropwise from the dropping funnel over a period of 1 hour, maintaining a gentle reflux.

Part B: Reaction with 2-fluorobenzonitrile

-

To the freshly prepared cyclopentylmagnesium bromide solution, a solution of 2-fluorobenzonitrile in anhydrous THF is added.[5]

-

A catalytic amount of CuBr·SMe2 or CuBr is added to the reaction mixture.[1][5]

-

The mixture is heated to reflux under an inert atmosphere for 4 to 15 hours.[1][5]

Part C: Work-up and Purification

-

After the reflux period, the reaction mixture is cooled to 0-25 °C in an ice bath.[1][5]

-

Deionized water is cautiously added to quench the reaction, followed by the addition of a 5% or 15% sulfuric acid solution.[1][5] The mixture is stirred for an extended period (e.g., 15 hours) to ensure complete hydrolysis.[1]

-

The aqueous layer is extracted three times with an organic solvent such as ether or hexane.[1][5]

-

The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[1]

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel, using a mixture of ethyl acetate and hexane as the eluent, to afford the pure this compound.[1]

Workflow and Process Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Chemical reaction pathway for the synthesis.

Caption: Step-by-step experimental workflow.

References

- 1. This compound | 111982-45-7 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Biochemicals - CAT N°: 31035 [bertin-bioreagent.com]

- 4. caymanchem.com [caymanchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound | High Purity [benchchem.com]

- 7. Predict the products of the following reactions. (d) product of (... | Study Prep in Pearson+ [pearson.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Profile of 2-Fluorophenyl Cyclopentyl Ketone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenyl cyclopentyl ketone is a chemical intermediate of interest in synthetic and medicinal chemistry, notably as a precursor in the synthesis of certain psychoactive compounds. A thorough understanding of its spectroscopic characteristics is essential for its identification, purity assessment, and quality control in research and drug development settings. This technical guide provides a detailed overview of the predicted and expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is presented to facilitate easy interpretation and application in a laboratory setting.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | (2-Fluorophenyl)(cyclopentyl)methanone |

| CAS Number | 111982-45-7 |

| Molecular Formula | C₁₂H₁₃FO |

| Molecular Weight | 192.23 g/mol |

Predicted Spectroscopic Data

Due to the limited availability of experimentally derived public data, the following spectroscopic information is based on established prediction models and analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound are summarized below.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.85 - 7.75 | m | 1H | Ar-H |

| 7.55 - 7.45 | m | 1H | Ar-H |

| 7.20 - 7.10 | m | 2H | Ar-H |

| 3.70 - 3.60 | p | 1H | CH (methine) |

| 2.00 - 1.60 | m | 8H | CH₂ (cyclopentyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 202.0 | C=O (ketone) |

| 161.0 (d, ¹JCF ≈ 250 Hz) | C-F |

| 133.0 (d, ³JCF ≈ 8 Hz) | Ar-CH |

| 130.5 (d, ⁴JCF ≈ 2 Hz) | Ar-C |

| 129.0 (d, ³JCF ≈ 4 Hz) | Ar-CH |

| 124.5 (d, ²JCF ≈ 15 Hz) | Ar-CH |

| 116.0 (d, ²JCF ≈ 22 Hz) | Ar-CH |

| 46.0 | CH (methine) |

| 30.0 | CH₂ (cyclopentyl) |

| 26.0 | CH₂ (cyclopentyl) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted IR absorption bands for this compound are listed below.

Table 3: Predicted FT-IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3080 - 3020 | Medium | C-H stretch (aromatic) |

| 2960 - 2870 | Strong | C-H stretch (aliphatic) |

| 1685 | Strong | C=O stretch (aryl ketone) |

| 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| 1220 | Strong | C-F stretch |

| 760 | Strong | C-H bend (ortho-disubstituted aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is expected to show a prominent protonated molecular ion.

Table 4: Expected Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 193.1 | [M+H]⁺ |

| 192.1 | [M]⁺ |

Expected Fragmentation Pattern (Electron Ionization - EI):

Under electron ionization, the molecule is expected to fragment via characteristic pathways for aryl ketones. Key expected fragments include:

-

α-cleavage: Loss of the cyclopentyl radical to form the 2-fluorobenzoyl cation (m/z 123).

-

Loss of CO: Subsequent loss of carbon monoxide from the 2-fluorobenzoyl cation to form the 2-fluorophenyl cation (m/z 95).

-

Cleavage of the aromatic ring: Fragmentation of the fluorophenyl ring.

-

Cyclopentyl fragment: A peak corresponding to the cyclopentyl cation (m/z 69).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

Instrument: A 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

FT-IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-transform infrared spectrometer.

-

Acquisition:

-

Record a background spectrum of the clean KBr/NaCl plates.

-

Record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typical range: 4000-400 cm⁻¹.

-

Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Instrument: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode.

-

Typical parameters: capillary voltage of 3-4 kV, cone voltage of 20-40 V.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Chemical Reactivity of the Ketone Group in 2-Fluorophenyl Cyclopentyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Properties

2-Fluorophenyl cyclopentyl ketone, with the IUPAC name cyclopentyl(2-fluorophenyl)methanone, possesses a molecular formula of C₁₂H₁₃FO. The molecule's reactivity is primarily dictated by the interplay between the electrophilic carbonyl carbon of the ketone and the electronic effects of the 2-fluorophenyl group. The fluorine atom, being highly electronegative, exerts an electron-withdrawing inductive effect, which can influence the reactivity of the aromatic ring and the adjacent carbonyl group.

Synthesis of this compound

The primary synthetic route to this compound involves a Grignard reaction between a cyclopentyl magnesium halide and 2-fluorobenzonitrile (B118710). This method provides a reliable pathway to construct the aryl-ketone framework.

Experimental Protocol: Grignard Reaction Synthesis

A general procedure for the synthesis of this compound is as follows:

-

To a solution of 2-fluorobenzonitrile (5.0 g, 41.01 mmol) in 80 mL of tetrahydrofuran (B95107) (THF), add cyclopentylmagnesium bromide (2 M in THF, 20.51 mL, 41.01 mmol) and copper(I) bromide (0.100 g).

-

The reaction mixture is stirred at 60°C for 15 hours under an argon atmosphere.

-

After completion, the mixture is cooled to 0°C, and a 5% sulfuric acid solution is added.

-

Stirring is continued for another 15 hours.

-

The product is extracted with diethyl ether (3 x volumes).

-

The combined organic layers are dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure.

-

The residue is purified by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent to yield the final product.[1]

| Reactant/Reagent | Molar Equiv. | Amount |

| 2-Fluorobenzonitrile | 1.0 | 5.0 g |

| Cyclopentylmagnesium Bromide | 1.0 | 20.51 mL (2M solution) |

| Copper(I) Bromide | catalyst | 0.100 g |

| Tetrahydrofuran (THF) | solvent | 80 mL |

| 5% Sulfuric Acid | workup | As needed |

| Diethyl Ether | extraction | As needed |

Yield: Approximately 40% (3.085 g) of this compound.[1] Mass Spectrometry (ES): m/z = 192.15 (M+1)⁺.[1]

Key Reactions of the Ketone Group

The ketone group in this compound is a versatile functional handle for a variety of chemical transformations. Its electrophilic carbonyl carbon is susceptible to nucleophilic attack, and the adjacent α-protons can be removed to form an enolate, enabling reactions at the α-position.

Alpha-Bromination

A crucial reaction for the derivatization of this compound is α-bromination. This step is pivotal in the synthesis of fluoroketamine, as it introduces a leaving group at the carbon adjacent to the carbonyl, facilitating subsequent nucleophilic substitution.

A representative procedure for the α-bromination is as follows:

-

To this compound, add 1.1 equivalents of a 47% aqueous solution of hydrobromic acid (HBr).

-

Stir the mixture for 5 minutes at room temperature.

-

Add lithium chloride (LiCl) and stir for an additional minute.

-

Slowly add 2 equivalents of a 30% aqueous solution of hydrogen peroxide (H₂O₂).

-

Heat the reaction mixture at 70°C for 1.5 hours.

-

After cooling, add water and extract the product with hexane.

-

The organic layer is dried over MgSO₄, filtered, and concentrated to give the crude α-bromo ketone.

| Reactant/Reagent | Molar Equiv. |

| This compound | 1.0 |

| 47% Hydrobromic Acid | 1.1 |

| Lithium Chloride | catalyst |

| 30% Hydrogen Peroxide | 2.0 |

Yield: High yields are expected for this transformation.

Nucleophilic Addition of Methylamine (B109427)

Following α-bromination, the resulting α-bromo ketone readily undergoes nucleophilic substitution with primary amines, such as methylamine. This reaction is a key step in the synthesis of fluoroketamine and related compounds.

A general procedure for this reaction is:

-

Cool a solution of methylamine to a low temperature (e.g., -40°C).

-

Slowly add the α-bromo-2-fluorophenyl cyclopentyl ketone to the cold methylamine solution.

-

Stir the reaction mixture for several hours at low temperature.

-

Allow the excess methylamine to evaporate.

-

Extract the product with a suitable organic solvent.

-

The crude product can be purified by crystallization or chromatography.

| Reactant/Reagent |

| α-Bromo-2-fluorophenyl cyclopentyl ketone |

| Methylamine |

Note: This reaction leads to the formation of an α-amino ketone, which is a precursor to fluoroketamine.[2]

Spectroscopic Characterization (Analog-Based)

While specific, publicly available spectra for this compound are limited, a Certificate of Analysis for a commercial sample confirms its structure is consistent with ¹H NMR spectroscopy.[1] To provide insight into its expected spectral characteristics, data for analogous compounds are presented below.

¹H NMR Spectroscopy (Predicted)

For This compound , the ¹H NMR spectrum is expected to show:

-

Aromatic protons: A complex multiplet pattern in the range of 7.0-8.0 ppm. The fluorine coupling will further split these signals.

-

Cyclopentyl protons: A series of multiplets between 1.5 and 3.5 ppm. The proton on the carbon attached to the carbonyl (α-proton) will be the most downfield of this group.

For the non-fluorinated analog, Cyclopentyl phenyl ketone , the following approximate shifts are observed:

-

Aromatic protons: Multiplets around 7.4-8.0 ppm.

-

α-proton (cyclopentyl): A multiplet around 3.6 ppm.

-

Other cyclopentyl protons: Multiplets between 1.6 and 2.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum of This compound is anticipated to exhibit:

-

Carbonyl carbon: A signal in the downfield region, typically around 200 ppm.

-

Aromatic carbons: Several signals between 115 and 165 ppm. The carbon attached to the fluorine will show a large C-F coupling constant.

-

Cyclopentyl carbons: Signals in the aliphatic region, generally between 25 and 50 ppm.

For Cyclopentyl phenyl ketone , the observed ¹³C NMR shifts are:

-

Carbonyl carbon: ~202.5 ppm

-

Aromatic carbons: ~128.5, 132.7, 137.0 ppm

-

Cyclopentyl carbons: ~26.3, 30.0, 46.4 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of This compound will be characterized by:

-

C=O stretch: A strong absorption band in the region of 1680-1700 cm⁻¹. Conjugation to the aromatic ring typically lowers the frequency compared to a simple aliphatic ketone.

-

C-F stretch: A strong band in the region of 1200-1250 cm⁻¹.

-

Aromatic C-H and C=C stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

Aliphatic C-H stretches: Bands just below 3000 cm⁻¹.

The IR spectrum of the analogous o-Chlorophenyl cyclopentyl ketone shows a strong carbonyl absorption around 1685 cm⁻¹.

| Spectroscopic Data for Analogous Compounds | |

| Compound | ¹H NMR (δ, ppm) |

| Cyclopentyl phenyl ketone | Aromatic: 7.4-8.0 (m); α-H: ~3.6 (m); Cyclopentyl: 1.6-2.0 (m) |

| 2-Bromo-1-(3-fluorophenyl)ethanone | Aromatic: 7.3-7.8 (m); -CH₂Br: 4.42 (s) |

| Compound | ¹³C NMR (δ, ppm) |

| Cyclopentyl phenyl ketone | C=O: ~202.5; Aromatic: ~128.5, 132.7, 137.0; Cyclopentyl: ~26.3, 30.0, 46.4 |

| 2-Bromo-1-(3-fluorophenyl)ethanone | C=O: ~190.1; Aromatic: 115.7-162.8; -CH₂Br: ~30.4 |

| Compound | IR (cm⁻¹) |

| o-Chlorophenyl cyclopentyl ketone | C=O: ~1685 (strong) |

| 2-Bromo-1-(3-fluorophenyl)ethanone | C=O: ~1688 (strong) |

Conclusion

This compound is a valuable synthetic intermediate with a rich chemistry centered around its ketone functionality. The electrophilicity of the carbonyl carbon and the acidity of the α-protons allow for a range of important transformations, including Grignard synthesis, α-halogenation, and subsequent nucleophilic substitutions. The experimental protocols and analog-based spectroscopic data provided in this guide offer a solid foundation for researchers and drug development professionals working with this and related compounds. Further investigation to obtain and publish the complete spectroscopic data for this compound and its derivatives would be a valuable contribution to the scientific community.

References

The Ortho-Fluorine Atom: A Subtle Powerhouse in Phenyl Ring Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic placement of a fluorine atom at the ortho position of a phenyl ring imparts a unique and powerful set of properties that can be harnessed to fine-tune molecular reactivity, binding affinity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the multifaceted role of the ortho-fluorine atom, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts. For researchers in medicinal chemistry and materials science, a deep understanding of the "ortho-fluoro" effect is crucial for rational molecular design.

The Duality of Electronic Effects: Induction vs. Resonance

The reactivity of a substituted phenyl ring is fundamentally governed by the electronic nature of its substituents. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution. However, due to its lone pairs, fluorine can also participate in resonance, donating electron density back to the ring (+M effect). This dual nature is particularly pronounced when fluorine is in the ortho position.

The inductive effect is distance-dependent and is therefore strongest at the ortho position, leading to a significant decrease in electron density at the ipso and ortho carbons.[1] Conversely, the resonance effect donates electron density primarily to the ortho and para positions. While the -I effect of fluorine is generally considered to be stronger than its +M effect, making fluorobenzene (B45895) less reactive than benzene (B151609) towards electrophiles, the +M effect still plays a crucial role in directing incoming electrophiles.[2][3]

Caption: Competing electronic effects of an ortho-fluorine atom.

Impact on Acidity and Basicity (pKa)

The strong inductive effect of an ortho-fluorine atom significantly influences the acidity and basicity of nearby functional groups. By withdrawing electron density, it stabilizes the conjugate base of an acid, thereby increasing its acidity (lowering the pKa). Conversely, it decreases the electron density on a basic nitrogen atom, making it less available for protonation and thus decreasing its basicity (lowering the pKa of the conjugate acid).

| Compound | Substituent Position | pKa | Reference |

| Aniline | - | 4.58 | [4] |

| 2-Fluoroaniline | ortho | 2.64 | |

| 3-Fluoroaniline | meta | 3.59 | [5] |

| 4-Fluoroaniline | para | 4.65 | [5] |

| Phenol | - | 9.95 | |

| 2-Fluorophenol | ortho | 8.81 | |

| 4-Fluorophenol | para | 9.81 | |

| Benzoic Acid | - | 4.20 | |

| 2-Fluorobenzoic Acid | ortho | 3.27 | [6] |

| 2-Chlorobenzoic Acid | ortho | 2.94 | [6] |

Table 1: Effect of fluoro-substitution on the pKa of aniline, phenol, and benzoic acid.

Steric and Conformational Effects

While fluorine is relatively small (van der Waals radius of 1.47 Å), its placement at the ortho position can introduce significant steric hindrance. This can influence the conformation of the molecule by restricting the rotation of adjacent functional groups. This "ortho-effect" can be exploited in drug design to lock a molecule into a bioactive conformation.[7]

Furthermore, the ortho-fluorine can participate in intramolecular hydrogen bonding with adjacent functional groups containing hydrogen bond donors (e.g., -OH, -NH2). This interaction can rigidify the molecular conformation and mask the polarity of the interacting groups, which can enhance membrane permeability.

Directing Group in C-H Functionalization

In recent years, the ortho-fluorine atom has emerged as a powerful directing group in transition metal-catalyzed C-H functionalization reactions. The reactivity of C-H bonds ortho to a fluorine substituent is enhanced relative to the meta and para positions.[8] This is attributed to the ability of the electronegative fluorine to stabilize the transition state of C-H activation. This strategy allows for the selective introduction of various functional groups at the ortho position, providing a powerful tool for the synthesis of complex fluorinated aromatics.

Caption: Workflow for ortho-fluorine directed C-H functionalization.

Role in Drug Design and Medicinal Chemistry

The unique properties conferred by an ortho-fluorine atom are of immense value in drug design.

-

Metabolic Stability: The strong C-F bond is resistant to metabolic cleavage by cytochrome P450 enzymes, thus enhancing the metabolic stability and half-life of a drug.[9]

-

Binding Affinity: The ortho-fluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and multipolar interactions, leading to increased binding affinity and potency.[10]

-

Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity (logP). While fluorination of alkyl groups generally decreases lipophilicity, fluoro-arenes are often more lipophilic. The ability of an ortho-fluorine to form intramolecular hydrogen bonds can mask polar groups, thereby improving membrane permeability.

| Drug | Target/Indication | Role of Ortho-Fluorine |

| Vandetanib | VEGFR/Thyroid Cancer | The ortho-fluorine is crucial for optimizing the lipophilicity to increase potency.[9] |

| Amodiaquine (B18356) Analogs | Antimalarial | 2',6'-difluoro substitution enhances resistance to oxidation, reducing toxicity.[11] |

Table 2: Examples of FDA-approved drugs where ortho-fluorine plays a key role.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound by monitoring the pH of a solution as a titrant is added.

Materials:

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Compound of interest

-

Suitable solvent (e.g., water, water/methanol mixture)

-

Inert gas (e.g., nitrogen)

Procedure:

-

Sample Preparation: Accurately weigh and dissolve the compound in the chosen solvent to a known concentration (typically 1-10 mM).

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Purge the solution with an inert gas to remove dissolved CO2.[12]

-

Titration: Titrate the solution with the standardized acid or base at a constant rate. Record the pH at regular intervals of titrant addition.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.[13]

Determination of IC50 by Enzyme Inhibition Assay

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific enzyme.

Materials:

-

Purified enzyme

-

Enzyme substrate

-

Inhibitor compound

-

Assay buffer

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in the assay buffer or DMSO.

-

Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the inhibitor. Include a positive control (no inhibitor) and a negative control (no enzyme).[14]

-

Pre-incubation: Incubate the plate at a constant temperature for a set period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.

-

Data Acquisition: Measure the absorbance or fluorescence at regular time intervals to determine the reaction rate.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[15]

Visualization of Intramolecular Hydrogen Bonding

The ability of an ortho-fluorine to act as a hydrogen bond acceptor can be visualized as a key interaction that influences molecular conformation and properties.

Caption: Intramolecular hydrogen bonding in ortho-fluorophenol.

Conclusion

The ortho-fluorine atom is a uniquely versatile tool in molecular design. Its profound influence on electronic properties, acidity, conformation, and reactivity provides a rich palette for chemists to modulate the characteristics of phenyl-containing molecules. A thorough understanding of the principles outlined in this guide will empower researchers to rationally design next-generation pharmaceuticals, agrochemicals, and materials with enhanced performance and desired properties.

References

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. ijrar.org [ijrar.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The effect of fluorine substitution on the metabolism and antimalarial activity of amodiaquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. benchchem.com [benchchem.com]

- 15. altogenlabs.com [altogenlabs.com]

Methodological & Application

Application Notes and Protocols: 2-Fluorophenyl Cyclopentyl Ketone in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenyl cyclopentyl ketone is a synthetic ketone that has garnered significant interest in medicinal chemistry, primarily as a key intermediate in the synthesis of novel psychoactive substances and potential therapeutic agents. Its chemical structure, featuring a cyclopentyl group and a fluorinated phenyl ring connected by a ketone, serves as a valuable scaffold for the development of compounds targeting the central nervous system (CNS). The presence of the fluorine atom at the ortho position of the phenyl ring is of particular importance as it can influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby impacting its pharmacodynamic and pharmacokinetic profiles.

While this compound itself is not known to possess significant direct biological activity, its primary application lies in its role as a precursor for the synthesis of more complex molecules, most notably 2-Fluorodeschloroketamine (2-FDCK), a dissociative anesthetic and a structural analog of ketamine.[1][2] These application notes will focus on the utility of this compound as a starting material and the medicinal chemistry applications of its principal derivative, 2-FDCK.

I. This compound as a Synthetic Precursor

The primary and most well-documented application of this compound in medicinal chemistry is its use as a starting material for the multi-step synthesis of 2-Fluorodeschloroketamine (2-FDCK).[3][4]

Protocol 1: Synthesis of 2-Fluorodeschloroketamine (2-FDCK) from this compound

This protocol outlines the general synthetic route from this compound to 2-FDCK.

Materials:

-

This compound

-

Bromine (Br₂)

-

Methylamine (CH₃NH₂)

-

Decalin

-

Palladium(II) chloride (PdCl₂) (catalyst)

-

Appropriate solvents (e.g., inert solvent for bromination, solvent for amination)

-

Standard laboratory glassware and equipment for organic synthesis (reaction flasks, condensers, dropping funnels, etc.)

-

Purification apparatus (e.g., column chromatography system)

Procedure:

-

α-Bromination:

-

Dissolve this compound in a suitable inert solvent.

-

Slowly add a solution of bromine (Br₂) to the reaction mixture, typically at a controlled temperature to manage the exothermic reaction.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude α-bromocyclopentyl-(2-fluorophenyl)-ketone.[3]

-

Purify the product, for example, by column chromatography.

-

-

Reaction with Methylamine:

-

Thermal Rearrangement:

-

Isolate the α-hydroxy imine intermediate.

-

Heat the intermediate in a high-boiling solvent such as decalin in the presence of a catalyst like Palladium(II) chloride (PdCl₂).[3]

-

This step induces a thermal rearrangement and expansion of the five-membered ring to form the cyclohexanone (B45756) ring of 2-FDCK.[3]

-

Monitor the reaction for the formation of the final product.

-

-

Purification and Salt Formation:

-

After the rearrangement is complete, cool the reaction mixture and perform an appropriate work-up to isolate the crude 2-FDCK free base.

-

Purify the 2-FDCK using techniques such as column chromatography.

-

For improved stability and water solubility, the free base can be converted to its hydrochloride salt by treating it with a solution of hydrochloric acid (HCl).

-

II. Medicinal Chemistry Applications of 2-Fluorodeschloroketamine (2-FDCK)

2-FDCK, synthesized from this compound, is a dissociative anesthetic and a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, similar to ketamine.[3][5] Its medicinal chemistry applications are primarily centered around its potential as a CNS-acting agent.

A. Mechanism of Action: NMDA Receptor Antagonism

The primary mechanism of action of 2-FDCK is believed to be the blockade of the NMDA receptor ion channel.[3] The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory. By blocking this receptor, 2-FDCK inhibits the influx of calcium ions into neurons, leading to its characteristic dissociative and anesthetic effects.

B. Potential Therapeutic Applications

Based on its mechanism of action, which is analogous to ketamine, 2-FDCK is being investigated for several therapeutic applications:

-

Rapid-Acting Antidepressant: Ketamine has demonstrated rapid antidepressant effects, and it is hypothesized that 2-FDCK may share this property. A preclinical study in a rat model of depression suggested that 2-FDCK may have a longer-lasting antidepressant effect compared to ketamine.[3]

-

Anesthetic: As a dissociative anesthetic, 2-FDCK has the potential for use in medical and veterinary settings.[3]

-

Neuroprotective Agent: By blocking excitotoxicity mediated by excessive NMDA receptor activation, there is a theoretical basis for investigating 2-FDCK as a neuroprotective agent in conditions such as stroke or traumatic brain injury.

C. Preclinical Data

While direct in vitro binding and functional data for 2-FDCK at the NMDA receptor are currently lacking in the public domain, several preclinical in vivo studies have compared its effects to those of ketamine.[6]

| Parameter | 2-Fluorodeschloroketamine (2-FDCK) | Ketamine | Animal Model | Reference |

| Conditioned Place Preference (CPP) | Induces CPP at a minimum dose of 3 mg/kg | Induces CPP at a minimum dose of 3 mg/kg | Mice | [7] |

| Locomotor Sensitization | Induced by repeated treatment with 30 mg/kg | Induced by repeated treatment with 30 mg/kg | Rats | [7] |

| Drug Self-Administration | Readily induced with 0.5 mg/kg/infusion | Readily induced with 0.5 mg/kg/infusion | Rats | [7] |

| Drug Discrimination (ED₅₀) | Comparable to ketamine | - | Rats | [7] |

| Reinforcing Effectiveness (α parameter) | 2.014E-4 | 2.145E-4 | Rats | [8] |

| Essential Value (EV) | 9.40 ± 1.97 | 8.69 ± 2.33 | Rats | [8] |

Note: The α parameter is inversely related to reinforcing effectiveness. A lower value indicates higher reinforcing effectiveness. The Essential Value (EV) is directly related to reinforcing effectiveness.

III. Experimental Protocols for Characterization

The following are generalized protocols for in vitro assays that can be used to characterize the activity of 2-FDCK and other derivatives of this compound at the NMDA receptor.

Protocol 2: NMDA Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay using the radiolabeled NMDA receptor channel blocker [³H]MK-801 to determine the binding affinity of a test compound like 2-FDCK.[2][9][10]

Materials:

-

Rat brain membranes (e.g., from cortex or hippocampus) as a source of NMDA receptors

-

[³H]MK-801 (radioligand)

-

Test compound (e.g., 2-FDCK) at various concentrations

-

Glutamate and Glycine (co-agonists)

-

Assay buffer (e.g., 5 mM Tris-HCl, pH 7.4)

-

Non-specific binding control (e.g., unlabeled MK-801 or phencyclidine at a high concentration)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Liquid scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In test tubes, combine the brain membranes, [³H]MK-801 at a fixed concentration (typically near its Kd), and varying concentrations of the test compound.

-

Include tubes for total binding (no competitor) and non-specific binding (high concentration of an unlabeled ligand).

-

Add glutamate and glycine to the assay buffer to open the NMDA receptor channel, which is necessary for [³H]MK-801 binding.

-

Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each tube through glass fiber filters using a vacuum filtration manifold to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity in each vial using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the equilibrium dissociation constant (Ki) of the test compound using the Cheng-Prusoff equation.

-

Protocol 3: Electrophysiological Assay for NMDA Receptor Channel Block

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the blocking effect of a test compound on NMDA receptor-mediated currents in cultured cells expressing recombinant NMDA receptors.[11][12][13]

Materials:

-

Cell line expressing recombinant NMDA receptors (e.g., HEK293 cells transfected with GluN1 and GluN2 subunits)

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system, microscope)

-

Borosilicate glass capillaries for pulling patch pipettes

-

External solution (containing physiological concentrations of ions, including Mg²⁺)

-

Internal solution (for the patch pipette, containing a Cs⁺-based solution to block K⁺ channels)

-

NMDA and Glycine (agonists)

-

Test compound (e.g., 2-FDCK) at various concentrations

-

Data acquisition and analysis software

Procedure:

-

Cell Culture and Preparation:

-

Culture the cells expressing NMDA receptors under standard conditions.

-

On the day of the experiment, place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.

-

-

Whole-Cell Patch-Clamp Recording:

-

Pull a patch pipette from a borosilicate glass capillary and fill it with the internal solution. The pipette resistance should be in the range of 3-5 MΩ.

-

Under visual guidance, approach a cell with the patch pipette and form a high-resistance seal (giga-seal) with the cell membrane.

-

Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV or -70 mV).

-

-

Measurement of NMDA Receptor Currents:

-

Apply a solution containing NMDA and glycine to the cell to evoke an inward current.

-

Once a stable baseline current is established, co-apply the test compound at a specific concentration along with the agonists.

-

Measure the reduction in the steady-state current amplitude in the presence of the test compound.

-

-

Data Analysis:

-

Calculate the percentage of channel block for each concentration of the test compound.

-

Construct a concentration-inhibition curve by plotting the percentage of block against the logarithm of the test compound concentration.

-

Fit the curve with a suitable equation (e.g., the Hill equation) to determine the IC₅₀ value.

-

Investigate the voltage dependency of the block by measuring the effect of the compound at different holding potentials.

-

Conclusion

This compound is a crucial building block in medicinal chemistry, primarily serving as a precursor for the synthesis of 2-Fluorodeschloroketamine (2-FDCK). While the ketone itself is not the pharmacologically active agent, its utility is defined by the properties of the molecules it helps create. 2-FDCK, as a potent NMDA receptor antagonist, holds promise for various therapeutic applications, mirroring and potentially improving upon the profile of ketamine. The provided protocols offer a foundation for the synthesis and characterization of 2-FDCK and other derivatives of this compound, facilitating further research into their medicinal chemistry potential. It is important to note that 2-FDCK is also a substance of abuse, and all research should be conducted in compliance with relevant regulations and ethical guidelines.

References

- 1. jneurosci.org [jneurosci.org]

- 2. [3H]MK-801 labels a site on the N-methyl-D-aspartate receptor channel complex in rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]

- 4. Structural insights into binding of therapeutic channel blockers in NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. cdn.who.int [cdn.who.int]

- 7. 2-Fluorodeschloroketamine has similar abuse potential as ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A comparison of reinforcing effectiveness and drug-seeking reinstatement of 2-fluorodeschloroketamine and ketamine in self-administered rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacological and electrophysiological characterization of novel NMDA receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Estimating the Ca2+ Permeability of NMDA Receptors with Whole-Cell Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: 2-Fluorophenyl Cyclopentyl Ketone as a Versatile Building Block for Central Nervous System (CNS) Receptor Ligands

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-fluorophenyl cyclopentyl ketone as a key starting material for the synthesis of ligands targeting CNS receptors. The primary focus is on the synthesis and potential pharmacological evaluation of its derivatives, most notably 2-fluorodeschloroketamine (2-FDCK), a structural analog of the anesthetic and antidepressant drug, ketamine. While direct quantitative data for the binding and functional activity of 2-FDCK on many CNS receptors are currently limited in publicly available literature, this document provides detailed protocols for the synthesis of a key derivative and for the biological assays required to characterize such compounds. For comparative purposes, pharmacological data for ketamine is provided where available, as it is presumed to have a similar mechanism of action to its fluorinated analog.

Introduction

This compound is a valuable chemical intermediate in medicinal chemistry, primarily recognized as a precursor in the synthesis of arylcyclohexylamine derivatives.[1][2][3] These compounds are of significant interest due to their potent effects on the central nervous system, largely mediated through their interaction with the N-methyl-D-aspartate (NMDA) receptor. The structural analog, ketamine, has well-documented anesthetic, analgesic, and rapid-acting antidepressant properties, which are primarily attributed to its non-competitive antagonism of the NMDA receptor.[4] Furthermore, ketamine and its metabolites are known to interact with other CNS receptors, including dopamine (B1211576) and serotonin (B10506) receptors, which may contribute to their complex pharmacological profile.[5][6]

The introduction of a fluorine atom on the phenyl ring, as in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the resulting ligands. Fluorine substitution can alter metabolic stability, binding affinity, and blood-brain barrier penetration, making it a common strategy in drug design to optimize lead compounds. The primary derivative synthesized from this compound is 2-fluorodeschloroketamine (2-FDCK), where the chlorine atom of ketamine is replaced by fluorine.[7][8] While it is widely assumed that 2-FDCK shares a similar mechanism of action with ketamine, detailed in-vitro binding and functional data are not yet available in the scientific literature.[9]

Data Presentation

Due to the limited availability of direct quantitative data for 2-fluorodeschloroketamine (2-FDCK), the following tables present the known pharmacological data for its parent compound, ketamine, at key CNS receptors. This information serves as a critical reference for researchers investigating the potential therapeutic applications of ligands derived from this compound.

Table 1: Pharmacological Data for Ketamine at CNS Receptors

| Receptor Target | Ligand | Assay Type | Species | Ki (nM) | EC50/IC50 (nM) | Reference |

| NMDA Receptor (PCP site) | (S)-Ketamine | Radioligand Binding | Human | ~300-800 | [10] | |

| NMDA Receptor (PCP site) | (R)-Ketamine | Radioligand Binding | Human | ~1700-5000 | [10] | |

| Dopamine D2 (High-affinity state) | Ketamine | Radioligand Binding | Human | 55 | ||

| Mu-Opioid Receptor (MOR) | Ketamine | Radioligand Binding | In vitro | Lower affinity than NMDA | [10] |

Note: Ki represents the inhibition constant, indicating the affinity of the ligand for the receptor. EC50 and IC50 represent the half-maximal effective and inhibitory concentrations in functional assays, respectively.

Experimental Protocols

Synthesis of 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone (2-Fluorodeschloroketamine)

The synthesis of 2-FDCK from this compound is a multi-step process. The initial step involves the conversion of this compound to 2-fluorobenzonitrile, which then serves as the starting material for the subsequent synthesis. A well-established route proceeds through the formation of an α-bromo ketone intermediate followed by reaction with methylamine (B109427) and a thermal rearrangement.[7][8]

Protocol 1: Synthesis of 2-Fluorodeschloroketamine

Step 1: Synthesis of (2-Fluorophenyl)(cyclopentyl)methanone This step is the starting point, utilizing this compound.

Step 2: Synthesis of α-Bromocyclopentyl-(2-fluorophenyl)-ketone

-

To a solution of (2-fluorophenyl)(cyclopentyl)methanone in a suitable solvent (e.g., diethyl ether or dichloromethane), add N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

-

Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture, filter to remove succinimide, and wash the filtrate with an aqueous solution of sodium thiosulfate (B1220275) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone, which can be purified by column chromatography.

Step 3: Synthesis of 1-((2-Fluorophenyl)(hydroxy)methyl)cyclopentan-1-amine

-

In a pressure vessel, dissolve the α-bromocyclopentyl-(2-fluorophenyl)-ketone in an excess of a solution of methylamine in a suitable solvent (e.g., methanol (B129727) or THF).

-

Seal the vessel and stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the excess methylamine and concentrate the reaction mixture under reduced pressure.

-

Purify the resulting amino alcohol by column chromatography.

Step 4: Thermal Rearrangement to 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone

-

Dissolve the purified 1-((2-fluorophenyl)(hydroxy)methyl)cyclopentan-1-amine in a high-boiling point solvent such as decalin.

-

Heat the solution to reflux for several hours.

-

Monitor the progress of the ring expansion by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone.

Step 5: Salt Formation (Optional)

-

Dissolve the free base in a suitable solvent like diethyl ether.

-

Add a solution of hydrochloric acid in ether dropwise with stirring.

-

Collect the precipitated hydrochloride salt by filtration, wash with cold ether, and dry under vacuum.

Caption: Synthetic pathway for 2-FDCK from this compound.

Biological Evaluation Protocols

The following are generalized protocols for assessing the interaction of novel ligands, such as derivatives of this compound, with key CNS receptors.

Protocol 2: Radioligand Binding Assay for Dopamine D2 Receptors

This protocol is a competitive binding assay to determine the affinity (Ki) of a test compound for the dopamine D2 receptor.

-

Membrane Preparation:

-

Homogenize tissue known to express D2 receptors (e.g., rat striatum) or membranes from cells recombinantly expressing the human D2 receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

A fixed concentration of a suitable radioligand (e.g., [3H]-Spiperone or [3H]-Raclopride).

-

Increasing concentrations of the unlabeled test compound.

-

Membrane preparation.

-

-

To determine non-specific binding, use a high concentration of a known D2 antagonist (e.g., haloperidol).

-

Incubate the plate at room temperature for a defined period to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a competitive radioligand binding assay.

Protocol 3: Functional Assay for Serotonin 5-HT2A Receptors (Calcium Mobilization)

This protocol measures the ability of a test compound to act as an agonist or antagonist at the 5-HT2A receptor by monitoring changes in intracellular calcium.

-

Cell Culture and Plating:

-

Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells) in appropriate media.

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

-

Fluorescent Dye Loading:

-